potassium;2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

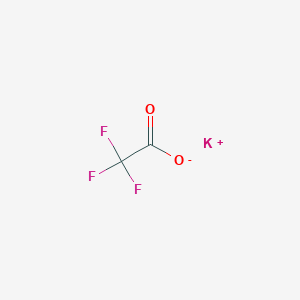

Potassium;2,2,2-trifluoroacetate, also known as potassium trifluoroacetate, is a chemical compound with the formula CF₃COOK. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. The compound is characterized by its potassium and trifluoroacetate functional groups, making it a versatile platform for introducing trifluoroacetate moieties into different molecules .

準備方法

Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate. The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ] This reaction can also be carried out using potassium carbonate or potassium bicarbonate instead of potassium hydroxide . For purification, the salt can be dissolved in trifluoroacetic acid with about 2% trifluoroacetic anhydride, filtered, and evaporated carefully to dryness. It can then be recrystallized from trifluoroacetic acid .

化学反応の分析

Potassium trifluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a source of trifluoroacetyl anion (CF₃CO₂⁻) in nucleophilic substitution reactions.

Acylation: It is used in acylation reactions to introduce trifluoroacetate groups into organic molecules.

科学的研究の応用

Organic Synthesis

Key Role in Fluorinated Compounds:

Potassium trifluoroacetate is extensively used in the synthesis of fluorinated organic compounds. The trifluoroacetyl anion (CF₃CO₂⁻) acts as a strong nucleophile in various reactions, facilitating the introduction of trifluoromethyl groups into organic molecules. This is particularly valuable in medicinal chemistry and agrochemicals due to the enhanced biological activity and stability imparted by fluorine atoms.

Reactions and Mechanisms:

The compound participates in nucleophilic substitution and acylation reactions. For example, it has been employed in the trifluoromethylation of aromatic compounds using iron(II) chloride as a catalyst, yielding high product yields .

| Reaction Type | Example | Yield | Conditions |

|---|---|---|---|

| Trifluoromethylation | Aromatic compounds | Good to excellent | Iron(II) chloride catalysis |

| Acylation | Organothiocyanates | High | Varies with conditions |

Analytical Chemistry

Standard for Spectroscopy:

In analytical chemistry, potassium trifluoroacetate serves as a standard for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its ability to stabilize ions makes it an essential component for accurate molecular structure analysis .

Case Study:

A study demonstrated its effectiveness as a reference standard in NMR experiments to determine molecular dynamics and interactions within complex mixtures .

Biochemical Applications

Enzyme Activity Studies:

Potassium trifluoroacetate is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its role as a buffer can help maintain pH stability during experiments, which is crucial for accurate results .

Example Application:

Research involving enzyme kinetics often incorporates KCF₃COO to modulate reaction conditions without interfering with enzyme function.

Electrochemistry

Electrolyte in Supercapacitors:

Recent studies have explored potassium trifluoroacetate as a novel electrolyte for biomass-derived carbon-based supercapacitors. Its unique ionic properties enhance energy density and improve the adaptability of electrode materials .

| Application | Description |

|---|---|

| Supercapacitors | Enhances energy density; improves electrode adaptability |

Material Science

Advanced Material Formulation:

In material science, KCF₃COO contributes to the development of advanced materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for high-performance applications .

Example Use Case:

Research has shown that incorporating potassium trifluoroacetate into polymer matrices can significantly improve their thermal properties, making them ideal for aerospace applications.

作用機序

The mechanism by which potassium trifluoroacetate exerts its effects involves the release of trifluoroacetate ions (CF₃CO₂⁻). These ions participate in various chemical reactions, such as nucleophilic substitution and acylation, by acting as nucleophiles or electrophiles. The compound can also decompose at high temperatures, releasing potassium fluoride and other volatile products .

類似化合物との比較

Potassium trifluoroacetate can be compared with other similar compounds, such as:

Sodium trifluoroacetate: Similar in structure but contains sodium instead of potassium.

Potassium difluorobromoacetate: Contains bromine and two fluorine atoms instead of three fluorine atoms.

Trifluoroacetic acid: The parent acid of potassium trifluoroacetate, which lacks the potassium ion.

Potassium trifluoroacetate is unique due to its specific combination of potassium and trifluoroacetate groups, which provide distinct reactivity and applications in various fields.

特性

IUPAC Name |

potassium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNPJFGIODEJLQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。